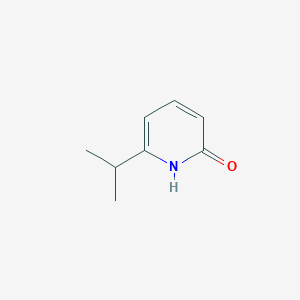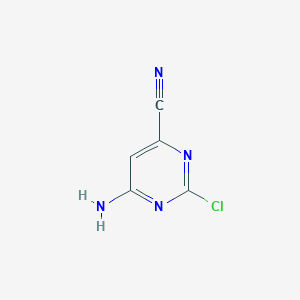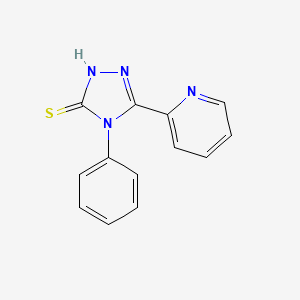
5-(tert-Butyl)-2-methylbenzoxazole
Übersicht
Beschreibung
5-(tert-Butyl)-2-methylbenzoxazole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
5-(tert-Butyl)-2-methylbenzoxazole derivatives exhibit potential in antimicrobial research. A study demonstrated that certain lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, related to this compound, have shown activity against Mycobacterium tuberculosis and some non-tuberculous strains resistant to common antibiotics like isoniazid. However, their antifungal activity was found to be mediocre (Vinšová et al., 2004).
Antioxidant Properties
Research on compounds structurally similar to this compound, such as 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, has been conducted to explore their antioxidant capabilities. Certain compounds in this category have demonstrated significant free-radical scavenging ability in both DPPH (2,2-Diphenyl-1-picrylhydrazide) and FRAP (ferric reducing antioxidant power) assays (Shakir et al., 2014).
Electrochemical Synthesis Applications
This compound and its derivatives are significant in electrochemical synthesis. An efficient electrochemical method has been developed for synthesizing some benzoxazole derivatives, indicating the utility of electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone in reactions leading to such derivatives (Salehzadeh et al., 2013).
Gas Permeation Properties Enhancement
Systematic structural variations in polymers incorporating tert-butyl groups, similar to those in this compound, have shown to improve gas permeation properties. Incorporation of such groups in polybenzimidazole led to amorphous polymers with enhanced permeability, indicating potential applications in gas separation membrane materials (Kumbharkar et al., 2006).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUQIBNMAXABSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503795 | |
| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40874-54-2 | |
| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
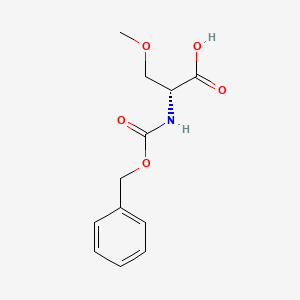
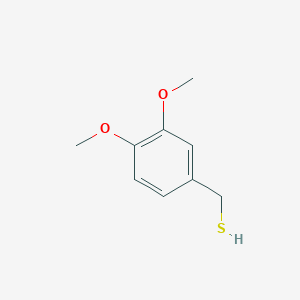
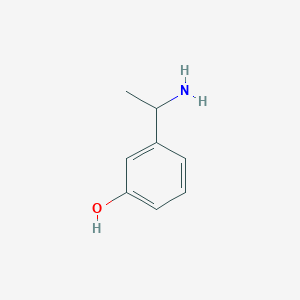
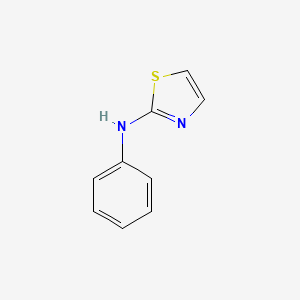
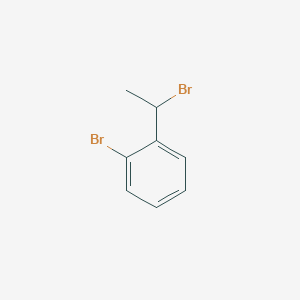
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
